An In-depth Technical Guide to 2-Cyano-4,5-difluorobenzoic Acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Cyano-4,5-difluorobenzoic Acid: A Key Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Cyano-4,5-difluorobenzoic acid (CDFBA), a key building block for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms and a cyano group onto the benzoic acid scaffold imparts unique physicochemical properties, making it a valuable component in the design of novel therapeutics.
Molecular Structure and Physicochemical Properties
2-Cyano-4,5-difluorobenzoic acid, with the CAS Number 1374443-76-1, is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile group, and two fluorine atoms on the benzene ring.[1] This unique combination of functional groups dictates its reactivity and utility in organic synthesis.
The structural arrangement of electron-withdrawing groups—the cyano and fluoro substituents—significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The IUPAC name for this compound is 2-Cyano-4,5-difluorobenzoic acid, and it is also known by the synonym 3,4-Difluoro-6-cyanobenzoic acid.[2]
Table 1: Physicochemical Properties of 2-Cyano-4,5-difluorobenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃F₂NO₂ | [2] |
| Molecular Weight | 183.11 g/mol | [2] |
| CAS Number | 1374443-76-1 | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | Typically ≥95% or ≥98% | [2] |
| Melting Point | Estimated 214-220 °C (based on isomer 4-Cyano-2-fluorobenzoic acid) | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Acidity and Electronic Effects
Spectroscopic Characterization
The structural elucidation of 2-Cyano-4,5-difluorobenzoic acid relies on a combination of spectroscopic techniques. While a complete set of experimental spectra for this specific molecule is not publicly available, the expected spectral characteristics can be predicted based on the analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and cyano groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and cyano groups will exhibit characteristic downfield shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts providing information about their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).[6]
-
A sharp C≡N stretch from the nitrile group (around 2230 cm⁻¹).[6]
-
C-F stretching vibrations (in the range of 1000-1400 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₃F₂NO₂.
Synthesis and Reactivity
A potential synthetic pathway could start from 1,2-difluorobenzene. The synthesis would involve a series of reactions including nitration, reduction, diazotization, and cyanation, followed by oxidation of a methyl group to a carboxylic acid or direct carboxylation.
Proposed Synthetic Protocol:
A feasible approach involves the multi-step synthesis starting from a suitable difluorinated precursor. The following is a generalized protocol based on the synthesis of similar compounds.[7]
Step 1: Nitration of a Difluorotoluene Derivative
-
To a stirred solution of a suitable difluorotoluene isomer in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Oxidation to Benzoic Acid
-
Dissolve the nitrated difluorotoluene derivative in a suitable solvent.
-
Add a strong oxidizing agent, such as potassium permanganate or chromic acid, and heat the mixture to reflux for several hours.
-
Cool the reaction mixture and work up to isolate the carboxylic acid.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-substituted benzoic acid in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter off the catalyst and concentrate the solvent to obtain the amino-substituted benzoic acid.
Step 4: Sandmeyer Reaction to Introduce the Cyano Group
-
Dissolve the amino-substituted benzoic acid in an aqueous acidic solution and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Add the cold diazonium salt solution to the copper(I) cyanide solution and warm the mixture to facilitate the reaction.
-
Isolate and purify the final product, 2-Cyano-4,5-difluorobenzoic acid.
Caption: Proposed synthetic workflow for 2-Cyano-4,5-difluorobenzoic acid.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-Cyano-4,5-difluorobenzoic acid make it a highly valuable building block in medicinal chemistry. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9] The cyano group can act as a key interaction point with biological targets or serve as a precursor for other functional groups.
This compound and its derivatives are particularly useful in the synthesis of enzyme inhibitors.[9] For instance, fluorinated benzoic acids have been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[9] The electron-withdrawing nature of the substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various functionalities.
The carboxylic acid moiety provides a convenient handle for amide bond formation, a common linkage in many pharmaceutical agents. This allows for the coupling of the 2-Cyano-4,5-difluorophenyl core to a wide range of amine-containing fragments, enabling the exploration of diverse chemical space in drug discovery programs.
Caption: Applications of 2-Cyano-4,5-difluorobenzoic acid in various fields.
Safety and Handling
2-Cyano-4,5-difluorobenzoic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3] It is classified as a substance that may cause skin, eye, and respiratory irritation.[3][10] In case of contact, the affected area should be rinsed thoroughly with water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][5][10][11]
Conclusion
2-Cyano-4,5-difluorobenzoic acid is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique combination of functional groups provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.
References
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ChemExpress. CAS 1374443-76-1|2-Cyano-4,5-difluorobenzoic acid. [Link]
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- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4,5-difluorobenzoic acid. (May 26, 2009).
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Cyanobenzoic acid. (August 06, 2024).
- Cayman Chemical. Safety Data Sheet - 2-Amino-5-fluorobenzoic Acid. (December 10, 2025).
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Rasayan Journal. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]
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